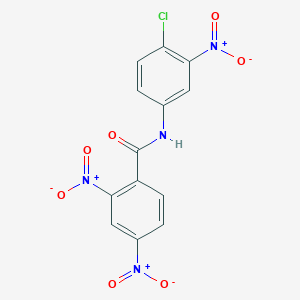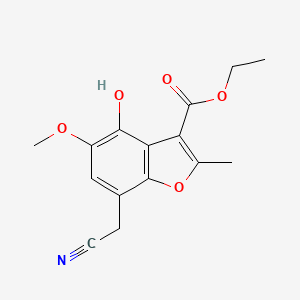
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide, commonly known as 'NBD-Cl', is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent probe that is widely used to study protein structure, function, and interactions. NBD-Cl is a yellow crystalline powder that is soluble in organic solvents and water.
Mecanismo De Acción
NBD-Cl is a fluorescent probe that works by covalently binding to proteins and peptides. The covalent binding occurs between the amine group of lysine residues and the carbonyl group of NBD-Cl. This binding results in the formation of a stable fluorescent adduct. The fluorescence of NBD-Cl is sensitive to changes in its environment, such as changes in pH, temperature, and polarity. This sensitivity makes NBD-Cl an excellent tool for studying protein structure, function, and interactions.
Biochemical and Physiological Effects
NBD-Cl is a relatively safe compound that does not have any known significant biochemical or physiological effects. It has been shown to be non-toxic to cells and animals at concentrations used in scientific research. However, it is essential to use NBD-Cl with caution and follow proper safety protocols when handling it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NBD-Cl in scientific research include its high sensitivity, specificity, and versatility. It is a relatively easy compound to synthesize and purify, making it accessible to researchers. NBD-Cl is also compatible with a wide range of biological samples, including cells, tissues, and proteins.
The limitations of using NBD-Cl in scientific research include its sensitivity to light and temperature. NBD-Cl is a photo-labile compound that can be easily degraded by exposure to light. It is also sensitive to temperature, and its fluorescence can be affected by changes in temperature. Therefore, it is crucial to store NBD-Cl in a dark and cool place to maintain its stability.
Direcciones Futuras
The future directions for NBD-Cl research are vast and include the development of new applications and modifications to the compound. Some of the future directions for NBD-Cl research include the development of new labeling strategies, the use of NBD-Cl in live-cell imaging, and the incorporation of NBD-Cl into biosensors. Additionally, the use of NBD-Cl in drug discovery and development is an area of active research. The development of new NBD-Cl derivatives with improved properties is also an area of future research.
Conclusion
In conclusion, NBD-Cl is a valuable tool in scientific research due to its unique properties as a fluorescent probe. It is widely used to study protein structure, function, and interactions. The synthesis of NBD-Cl is relatively easy, and it is compatible with a wide range of biological samples. However, it is essential to use NBD-Cl with caution and follow proper safety protocols when handling it. The future directions for NBD-Cl research are vast and include the development of new applications and modifications to the compound.
Métodos De Síntesis
The synthesis of NBD-Cl involves the reaction between 4-chloro-3-nitroaniline and 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified by recrystallization or column chromatography. The purity of NBD-Cl is crucial for its usage in scientific research.
Aplicaciones Científicas De Investigación
NBD-Cl is widely used in scientific research as a fluorescent probe to study protein structure, function, and interactions. It is used to label proteins and peptides, which allows for the visualization and quantification of protein-protein interactions. NBD-Cl is also used to study the conformational changes of proteins and peptides in response to changes in their environment. It has been used in a variety of research fields, including biochemistry, molecular biology, and biophysics.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O7/c14-10-4-1-7(5-12(10)18(24)25)15-13(19)9-3-2-8(16(20)21)6-11(9)17(22)23/h1-6H,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTOACQJQNTRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6122820.png)
![N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6122826.png)
![N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6122833.png)
![methyl 4-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-4-oxobutanoate](/img/structure/B6122839.png)
![1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6122841.png)
![methyl 4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6122849.png)
![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6122868.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![N-{1-[1-(2-phenylpropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6122876.png)
![[6,8,9-trimethyl-4-(1-piperidinylmethyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B6122883.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6122885.png)

